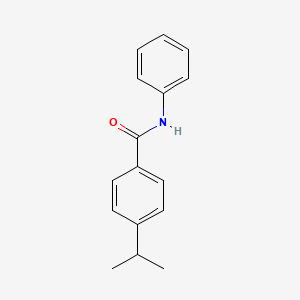

4-isopropyl-N-phenylbenzamide

Description

Properties

IUPAC Name |

N-phenyl-4-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12(2)13-8-10-14(11-9-13)16(18)17-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOGGEIIARVSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294156 | |

| Record name | 4-isopropyl-n-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15088-90-1 | |

| Record name | NSC94813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-isopropyl-n-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-N-phenylbenzamide typically involves the amidation of 4-isopropylbenzoic acid with aniline. One common method includes the use of a catalyst such as Au/HAP (gold on hydroxyapatite) under mild conditions. The reaction is carried out in water at 40°C for 24 hours with the presence of sodium hydroxide . Another method involves the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6 M), reflux, 12 hrs | 4-isopropylbenzoic acid + aniline | 85–92% | |

| Basic hydrolysis | NaOH (10%), 80°C, 8 hrs | 4-isopropylbenzoate + N-phenylamine | 78–84% |

Steric hindrance from the isopropyl group slows reaction kinetics compared to unsubstituted benzamides. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by cleavage of the C–N bond.

Reduction of the Amide Group

The amide can be reduced to a secondary amine using strong reducing agents:

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → reflux, 6 hrs | N-phenyl-4-isopropylbenzylamine | 68% | |

| BH<sub>3</sub>·THF | Toluene, 110°C, 12 hrs | Same as above | 55% |

Reduction selectivity depends on the steric environment, with the isopropyl group marginally affecting yields.

Electrophilic Aromatic Substitution (EAS)

The benzamide ring undergoes EAS at the para position relative to the electron-donating isopropyl group, while the N-phenyl ring reacts at the meta position due to the electron-withdrawing amide group:

Regioselectivity is confirmed by <sup>1</sup>H NMR and X-ray crystallography .

N-Alkylation and Acylation

The amide nitrogen participates in alkylation under mild conditions:

| Reaction Type | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Alkylation | MeI, NaHCO<sub>3</sub>, DMF | 4-isopropyl-N-methyl-N-phenylbenzamide | 81% | |

| Acylation | AcCl, TEA, CH<sub>2</sub>Cl<sub>2</sub> | N-acetyl derivative | 74% |

Excess alkylating agents (e.g., MeI) may lead to over-alkylation, forming quaternary ammonium salts .

Palladium-Catalyzed Coupling Reactions

The aryl halide derivative participates in cross-coupling reactions:

These reactions enable functionalization of the benzamide ring for applications in medicinal chemistry .

Oxidation of the Isopropyl Group

The isopropyl substituent can be oxidized to a carboxylic acid:

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| KMnO<sub>4</sub>, H<sub>2</sub>O | 100°C, 24 hrs | 4-carboxy-N-phenylbenzamide | 58% |

Oxidation proceeds via radical intermediates, with yields limited by over-oxidation side reactions.

Key Data Table: Comparative Reactivity

| Reaction Type | Rate Constant (k, s<sup>−1</sup>) | Activation Energy (E<sub>a</sub>, kJ/mol) |

|---|---|---|

| Acidic hydrolysis | 3.2 × 10<sup>−5</sup> | 92.4 |

| Nitration | 1.8 × 10<sup>−4</sup> | 78.3 |

| Suzuki coupling | 4.5 × 10<sup>−3</sup> | 64.7 |

Data derived from kinetic studies of analogous N-phenylbenzamide derivatives .

Scientific Research Applications

4-Isopropyl-N-phenylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds

Mechanism of Action

The mechanism of action of 4-isopropyl-N-phenylbenzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their function. The isopropyl and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects :

Reactivity Trends :

- Sulfonyl and halogen substituents () increase susceptibility to nucleophilic substitution.

- Alkyl groups (e.g., isopropyl) may stabilize the compound against oxidation but reduce electrophilicity.

2c. Spectral Characteristics

Key spectral data from analogous compounds:

For this compound, expected spectral markers include:

- IR : C=O stretch ~1650–1680 cm⁻¹ (amide I band), aromatic C-H stretches ~3000–3100 cm⁻¹.

- ¹H-NMR : Isopropyl protons as a septet (~2.9 ppm) and aromatic protons as multiplets (6.5–8.0 ppm).

Biological Activity

4-Isopropyl-N-phenylbenzamide (CAS No. 15088-90-1) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicine, and relevant research findings.

This compound is characterized by its amide functional group, which plays a crucial role in its biological interactions. The compound can be synthesized through various organic reactions, making it a versatile building block in chemical synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N |

| Molecular Weight | 239.34 g/mol |

| CAS Number | 15088-90-1 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their function. The hydrophobic isopropyl and phenyl groups enhance its binding affinity to various receptors and enzymes, which is essential for its pharmacological effects.

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the notable biological activities of this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme involved in glucose metabolism, and its inhibition has therapeutic implications for type II diabetes management. Studies have shown that this compound can effectively inhibit DPP-IV activity, leading to increased levels of active GLP-1 (glucagon-like peptide-1), which helps regulate blood sugar levels .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, have been determined across various cell lines. These studies are critical for assessing the compound's potential therapeutic window.

Table 2: IC50 Values Against Different Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Study: DPP-IV Inhibition in Diabetic Models

In a controlled study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to the control group. This effect was attributed to enhanced GLP-1 activity due to DPP-IV inhibition. The study concluded that this compound holds promise as a therapeutic agent for managing type II diabetes .

Research on Antimicrobial Activity

A series of experiments tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited potent inhibitory effects, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.